

GSK4027 discovery and development

pyridazinone hit

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Compound Focus: **GSK 4027**

Cat. No.: S529459

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Key Profiling Data for GSK4027

The tables below summarize the core biochemical and cellular characteristics of GSK4027, highlighting its potency and selectivity.

Table 1: Biochemical Potency and Selectivity Profile

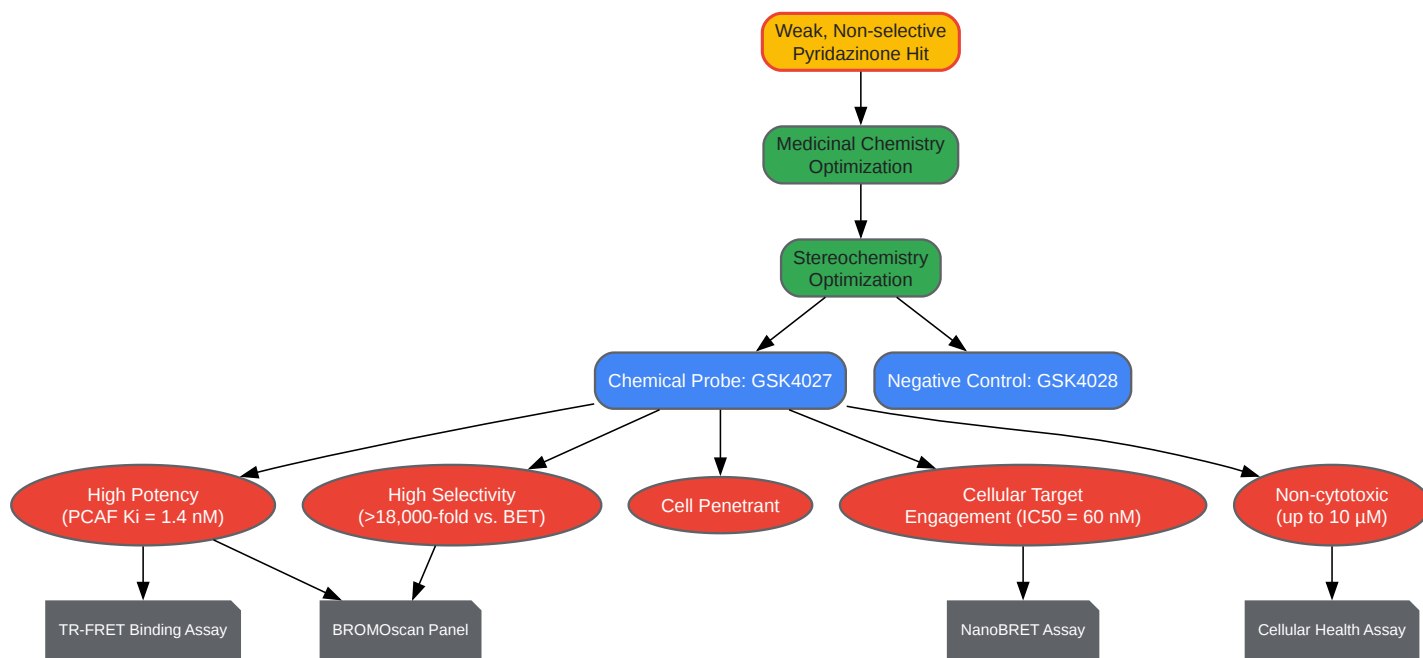
Assay / Parameter	Result	Details
PCAF TR-FRET IC ₅₀	40 nM	Competition assay with truncated PCAF bromodomain [1].
PCAF BROMOscan K _i	1.4 nM	High-affinity binding confirmed [1].
GCN5 BROMOscan K _i	1.4 nM	Demonstrates equivalent potency for GCN5 [1].
Selectivity over BET	>18,000-fold	Measured against BRD4 BD1 (pIC ₅₀ <4.3) [2] [3].
Selectivity over other non-BET	≥70-fold	e.g., against BRPF3 (K _i = 100 nM) [2] [1].

Table 2: Cellular Activity and Compound Properties

Parameter	Result	Details
Cellular Target Engagement (NanoBRET) IC ₅₀	60 nM	Displacement of full-length PCAF from histone H3.3 in HEK293 cells [1].
Cytotoxicity (up to)	10 µM	No significant cytotoxicity observed [3].
Solubility	High	A key optimization goal that was successfully achieved [2].
Purity	≥98%	As supplied by commercial vendors [3].
Negative Control	GSK4028	Enantiomeric control compound with negligible activity [2] [1].

From Hit to Probe: The GSK4027 Optimization Journey

The following diagram illustrates the key stages and strategies employed in the discovery and profiling of GSK4027.



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Diagram of the GSK4027 optimization and validation workflow.

Detailed Experimental Protocols

For researchers aiming to validate or employ GSK4027, here are the detailed methodologies for the key assays cited in its characterization.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [3]

- **Purpose:** To measure the compound's ability to compete with a fluorescent tracer for binding to the PCAF bromodomain in a biochemical setting.

- **Key Components:**
 - **Protein:** Recombinant, GST-tagged PCAF bromodomain (amino acids 719-832).
 - **Format:** 384-well plates.
 - **Detection:** A terbium-labeled anti-GST antibody binds to the protein. Energy transfer (FRET) occurs when a fluorescein-labeled tracer ligand binds to the bromodomain.
- **Readout:** A test compound (like GSK4027) displaces the tracer, reducing FRET. The IC₅₀ value is determined from the concentration-response curve of this displacement.

2. BROMOscan Selectivity Profiling [1] [3]

- **Purpose:** To comprehensively evaluate the selectivity of GSK4027 across a wide range of bromodomains.
- **Methodology:** This is a commercial, high-throughput platform using immobilized bromodomains.
- **Process:** The compound is tested at a single concentration against a panel of bromodomains (e.g., 35 domains). Binding is measured, and dissociation constants (K_i) are calculated for interactions that show significant binding, providing a quantitative selectivity spectrum.

3. Cellular Target Engagement (NanoBRET Assay) [1] [3]

- **Purpose:** To confirm that GSK4027 engages its intended target inside living cells.
- **Cell Line:** HEK293 cells.
- **Engineering:** Cells are engineered to express:
 - Full-length PCAF fused to a NanoLuc luciferase (donor).
 - Histone H3.3 fused to a HaloTag (acceptor), which can bind a cell-permeable fluorescent ligand.
- **Principle:** When PCAF binds to histone H3.3, the donor and acceptor are in close proximity, producing a BRET (Bioluminescence Resonance Energy Transfer) signal. GSK4027 entering the cell and binding to the PCAF bromodomain disrupts this interaction, reducing the BRET signal, from which a cellular IC₅₀ is calculated.

4. Cytotoxicity Assay [3]

- **Purpose:** To rule out non-specific cell death as a confounding factor in cellular experiments.
- **Protocol:** HEK293 cells are exposed to GSK4027 for an extended period (72 hours).
- **Measurement:** Cell viability is assessed using assays that measure parameters like mitochondrial integrity, membrane permeability, and nuclear size. The lack of significant cytotoxicity at concentrations far exceeding the biological IC₅₀ confirms the probe's utility for phenotypic studies.

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To cite this document: Smolecule. [GSK4027 discovery and development pyridazinone hit].

Smolecule, [2026]. [Online PDF]. Available at:

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